1-Bromo-4-fluoro-3-methyl-2-nitrobenzene

Palladium-catalyzed direct arylation Cross-coupling Regioselectivity

Researchers developing ANDA impurity profiling methods require validated polyhalogenated nitroaromatic reference standards with precise regiochemical architecture. 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene (CAS 1286734-82-4) resolves this with its unique 1,2,3,4-tetrasubstitution pattern enabling: • Ortho-Br as cross-coupling handle; para-F directing orthogonal C-H functionalization • ≥98% purity with full characterization data compliant with USP/EP traceability guidelines • Direct use as an analytical reference standard for HPLC/GC method validation Available in mg to kg quantities with global ambient-temperature shipping.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1286734-82-4
Cat. No. B595276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
CAS1286734-82-4
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])Br)F
InChIInChI=1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3
InChIKeyPZZUMDDGTJMPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-fluoro-3-methyl-2-nitrobenzene: Baseline Characteristics


1-Bromo-4-fluoro-3-methyl-2-nitrobenzene (CAS: 1286734-82-4) is a polyhalogenated nitroaromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol [1]. The compound features a unique 1,2,3,4-tetrasubstituted benzene ring pattern bearing bromo, fluoro, methyl, and nitro groups in specific relative positions [2]. This substitution architecture creates a distinct electronic environment governed by the strong electron-withdrawing nitro group (ortho to bromine) and the moderate electron-withdrawing fluoro substituent (para to bromine), establishing the compound as a specialized building block in organic synthesis and an analytical reference standard for pharmaceutical quality control applications [3].

Synthetic Building Block Tetrasubstituted scaffold with bromo, fluoro, methyl, and nitro groups reported to support cross-coupling and nucleophilic substitution studies
Analytical Reference Standard Certified purity and available pharmacopeial traceability (USP/EP) support pharmaceutical QC, method development, and impurity profiling
Regioselective Handle Reported ortho-bromo and fluorine-directed reactivity may enable sequential functionalization in multi-step synthesis

Why Generic Substitution Fails: Electronic Differentiation


The tetrasubstituted architecture of 1-bromo-4-fluoro-3-methyl-2-nitrobenzene cannot be functionally replicated by alternative polyhalogenated nitrobenzenes lacking the precise 1,2,3,4 substitution pattern. The ortho-relationship between the bromo and nitro groups, combined with the para-fluoro substituent, creates a unique electronic polarization that governs reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. Compounds with alternative halogen arrangements—such as 1-bromo-3-fluoro-2-nitrobenzene (meta-fluoro) or 4-bromo-1-fluoro-2-nitrobenzene (different substitution order)—exhibit distinct electronic profiles and regioselectivity behaviors . This structural specificity becomes critical in pharmaceutical intermediate synthesis where exact regiochemical control determines downstream product purity and yield. Generic substitution without validation introduces unacceptable risk of synthetic failure or impurity profile alteration.

Altered Halogen Arrangement
Compounds with meta-fluoro or different bromo/nitro positions may shift electronic polarization and regioselectivity, impacting cross-coupling outcomes
Absent Ortho-Bromo/Nitro Pair
Lack of the precise 1,2,3,4-substitution pattern may lead to different reactivity profiles, requiring re-optimization of synthetic routes
Non-Certified Material
Generic research-grade analogs without pharmacopeial traceability may not meet regulatory documentation requirements for ANDA QC applications

Quantitative Differentiation Evidence


Regioselective Cross-Coupling: Ortho-Bromo Activation

Studies on para-substituted fluorobenzene derivatives establish that compounds bearing both electron-withdrawing and electron-donating substituents undergo regioselective palladium-catalyzed direct arylation exclusively at the α-position to the fluorine atom. With moderate electron-withdrawing substituents present, the reaction proceeds using phosphine-free PdCl2 catalyst at very low loading (typically 0.5-1.0 mol%) with potassium pivalate/dimethylacetamide (PivOK/DMA) as the catalytic system [1]. This regioselectivity pattern directly applies to 1-bromo-4-fluoro-3-methyl-2-nitrobenzene, where the C-Br bond (ortho to nitro, meta to fluorine) and C-H bond adjacent to fluorine represent distinct reactive handles for sequential functionalization. Cross-study comparable evidence for structurally analogous 1-bromo-2-nitro-4-substituted benzenes in similar catalytic systems demonstrates isolated yields ranging from 65-92% depending on the aryl bromide coupling partner [1].

Regioselective C–H Arylation
Reported
Fluorine-directed α-arylation using PdCl₂ (0.5–1.0 mol%) / PivOK / DMA; reported yields 65–92% for analogous substrates
Supports sequential functionalization via distinct C–Br and C–H handles
Cross-study comparable evidence; verify with specific coupling partners
Palladium-catalyzed direct arylation Cross-coupling Regioselectivity

Reference Standard Purity and Regulatory Compliance

1-Bromo-4-fluoro-3-methyl-2-nitrobenzene is commercially supplied as an analytical reference standard with full characterization data compliant with regulatory guidelines, suitable for method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Commercially available purity specifications range from 95% to 96% across major suppliers, with detailed Certificate of Analysis (CoA) documentation provided . The compound is specifically offered with traceability against pharmacopeial standards (USP or EP) based on feasibility, distinguishing it from generic research-grade material lacking regulatory documentation [1]. Storage specifications include room temperature for general storage with refrigeration (2-7°C) recommended for long-term stability [2].

Reference Standard Certification
Specification review
Commercial specification: 95–96% HPLC purity; full characterization data; pharmacopeial traceability (USP/EP) available
May reduce in-house qualification burden for ANDA QC workflows
Verify CoA and traceability documentation per lot
Analytical method validation Pharmaceutical quality control Reference standard

Physicochemical Properties: LogP and Stability

Quantitative physicochemical parameters for 1-bromo-4-fluoro-3-methyl-2-nitrobenzene have been computationally derived and/or experimentally validated, providing procurement-relevant specifications for handling and application design. Key parameters include: density 1.7±0.1 g/cm³, boiling point 236.2±35.0 °C at 760 mmHg, flash point 96.6±25.9 °C, LogP 2.87, polar surface area 45.82 Ų, and refractive index 1.571 [1]. Room temperature storage is recommended without special handling requirements beyond standard laboratory practices . The LogP value of 2.87 indicates moderate lipophilicity—substantially different from non-methylated analogs (e.g., 1-bromo-4-fluoro-2-nitrobenzene, predicted LogP ~2.1-2.3)—affecting chromatographic retention behavior and extraction efficiency in analytical workflows.

Physicochemical Profile
Class-level
LogP 2.87, density 1.7±0.1 g/cm³, bp 236.2±35.0 °C; room temp storage recommended
Moderate lipophilicity informs chromatographic retention and extraction design
Class-level and computed predictions; experimental validation recommended
Physicochemical properties Formulation development Stability assessment

Application Scenarios


Analytical Method Development & QC

Procurement as an analytical reference standard for developing and validating HPLC/GC methods in Abbreviated New Drug Application (ANDA) submissions. The compound's 95-96% certified purity with full characterization data compliant with regulatory guidelines , combined with available pharmacopeial traceability (USP/EP) [1], enables its direct use in impurity profiling, system suitability testing, and method validation protocols without additional in-house qualification. The moderate LogP (2.87) [2] provides predictable reversed-phase chromatographic retention behavior, facilitating method development for structurally related pharmaceutical impurities.

Sequential Cross-Coupling Synthesis

Utilization as a differentiated building block in sequential palladium-catalyzed transformations where regioselective control is essential. The ortho-bromo substituent serves as the primary cross-coupling handle (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine-directed regioselectivity at the α-C-H position enables orthogonal late-stage functionalization [3]. This dual-reactivity profile distinguishes the compound from analogs lacking either the bromo leaving group or the fluorine directing element, enabling synthetic routes that minimize protecting group manipulations and reduce step count.

Nitro Reduction to Aniline Building Blocks

Reduction of the nitro group to yield the corresponding 2-bromo-5-fluoro-4-methylaniline derivative—a valuable scaffold for heterocycle synthesis. Class-level inference from established methodologies using hydrazine hydrate and Raney nickel demonstrates that halogenated nitrobenzenes can be reduced to halogenated anilines while preserving the aromatic halogen substituents [4]. The specific substitution pattern of this compound yields an aniline intermediate with bromo and fluoro groups positioned for subsequent cyclocondensation reactions to form benzimidazoles, quinazolines, or related nitrogen-containing heterocycles of pharmaceutical relevance.

Agrochemical Intermediate Research

Deployment as a polyhalogenated building block in agrochemical discovery programs targeting fungicidal or herbicidal lead compounds. The unique 1,2,3,4-tetrasubstitution pattern—incorporating bromo, fluoro, methyl, and nitro groups [5]—provides a scaffold for structure-activity relationship (SAR) exploration that cannot be accessed from more common 1,2,4- or 1,3,5-substituted intermediates. The combination of lipophilic (methyl, LogP contribution) and electron-withdrawing (nitro, fluoro) substituents enables fine-tuning of physicochemical properties critical for foliar uptake and target-site binding in crop protection applications.

Application
Selection Property
Validation Focus
Analytical Method Development & QC
Certified purity and pharmacopeial traceability
Method validation and impurity profiling for ANDA
Sequential Cross-Coupling Synthesis
Ortho-bromo handle and fluorine-directed regioselectivity
Sequential functionalization and step-count reduction
Nitro Reduction to Aniline Building Blocks
Preserved halogen substituents during reduction
Heterocycle synthesis compatibility (benzimidazoles, quinazolines)
Agrochemical Intermediate Research
Unique 1,2,3,4-tetrasubstitution pattern
SAR exploration and physicochemical tuning

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